molecular formula C19H23NO3 B1232273 6-Ethylmorphine CAS No. 47252-06-2

6-Ethylmorphine

Cat. No. B1232273
CAS RN: 47252-06-2
M. Wt: 313.4 g/mol
InChI Key: SWYNUDMXTNTERF-SSTWWWIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylmorphine is a morphinane alkaloid.

properties

CAS RN

47252-06-2

Product Name

6-Ethylmorphine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

SWYNUDMXTNTERF-SSTWWWIQSA-N

Isomeric SMILES

CCO[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Other CAS RN

47252-06-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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